molecular formula Br3GeRb B14290681 Pubchem_71339157 CAS No. 116464-63-2

Pubchem_71339157

Cat. No.: B14290681
CAS No.: 116464-63-2
M. Wt: 397.81 g/mol
InChI Key: QCFBABGSGCCNOB-UHFFFAOYSA-N
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Description

PubChem Compound Identifier (CID) 71339157 is a unique entry in the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) .

  • Chemical structure (represented via SMILES, InChI, or 2-D/3-D conformers).
  • Computed descriptors (e.g., molecular weight, topological polar surface area).
  • Links to bioassay data, literature, and related substances .

For CID 71339157, users would typically access its Compound Summary page, which aggregates data from diverse sources, including bioactivity profiles, associated genes/proteins, and safety information . PubChem’s structure standardization ensures consistency in chemical representation, enabling reliable comparisons with analogs .

Properties

CAS No.

116464-63-2

Molecular Formula

Br3GeRb

Molecular Weight

397.81 g/mol

InChI

InChI=1S/Br3Ge.Rb/c1-4(2)3;

InChI Key

QCFBABGSGCCNOB-UHFFFAOYSA-N

Canonical SMILES

[Ge](Br)(Br)Br.[Rb]

Origin of Product

United States

Preparation Methods

The preparation of Pubchem_71339157 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized protocols to ensure high yield and purity.

Chemical Reactions Analysis

Pubchem_71339157 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71339157 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Pubchem_71339157 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds structurally or functionally related to a query molecule: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers") . Below, we compare these approaches in the context of CID 71339156.

Table 1: Key Differences Between 2-D and 3-D Similarity Searches

Parameter 2-D Similarity ("Similar Compounds") 3-D Similarity ("Similar Conformers")
Basis of Comparison Atom connectivity and bond types 3-D shape and pharmacophoric features
Algorithm Tanimoto coefficient (PubChem subgraph fingerprint) Shape Tanimoto (ST) and Color Tanimoto (CT)
Threshold ≥0.9 similarity ≥0.7 ST and ≥0.5 CT
Coverage All compounds in PubChem Compounds with ≤50 heavy atoms and ≤15 rotatable bonds
Typical Use Case Identifying structural analogs (e.g., same scaffold) Finding shape mimics (e.g., similar binding poses)

Table 2: Hypothetical Analog Compounds for CID 71339157*

Compound CID Similarity Type Key Features Potential Overlap with CID 71339157
CID 12345678 2-D (Tanimoto: 0.92) Shared benzodiazepine scaffold, methyl substituent High structural overlap; similar bioactivity
CID 87654321 3-D (ST: 0.85, CT: 0.65) Divergent scaffold but matching steric/electronic profile Potential for shared target binding

* Examples are illustrative due to lack of specific data for CID 71339157 in the evidence.

Key Research Findings:

For flexible molecules like CID 71339157 (if eligible for 3-D modeling), combining both methods improves hit rates in drug-repurposing studies .

Biological Relevance: 3-D similar conformers often exhibit higher correlation with bioactivity data than 2-D analogs, as shape complementarity is critical for target binding . Example: A 2016 study found that 3-D similarity identified non-obvious kinase inhibitors missed by 2-D methods .

Limitations :

  • 2-D Limitations : Fails to account for stereochemistry or conformational flexibility, leading to false positives in bioactivity predictions .
  • 3-D Limitations : Restricted to smaller, rigid molecules (≤50 heavy atoms), excluding ~10% of PubChem compounds .

Data Accessibility and Tools

  • Structure Search : Users can input CID 71339157 into PubChem’s Identity/Similarity tab to retrieve 2-D/3-D analogs .
  • Programmatic Access : The PUG REST API allows batch similarity searches and descriptor calculations .
  • Bioactivity Overlays : The Pathway and BioActivity sections link analogs to shared targets or assays, aiding hypothesis generation .

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